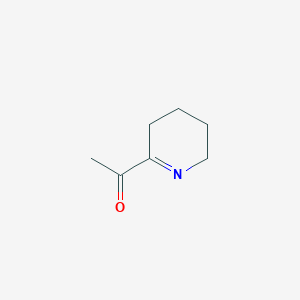

1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone

概要

説明

It is characterized by a pyridine ring that is partially saturated, with an acetyl group attached to the nitrogen atom

準備方法

The synthesis of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarboxaldehyde with acetyl chloride in the presence of a base such as pyridine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. Industrial production methods often involve similar reaction conditions but are optimized for large-scale production, ensuring high yield and purity.

化学反応の分析

1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction results in more saturated compounds.

科学的研究の応用

Antidepressant Activity

Research indicates that tetrahydropyridine derivatives exhibit potential antidepressant properties. For instance, compounds similar to 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone have shown efficacy in modulating serotonin receptors, which are crucial in mood regulation. A study highlighted the synthesis of tetrahydropyridine derivatives that act as selective serotonin reuptake inhibitors (SSRIs), suggesting a pathway for developing new antidepressants .

Antioxidant Properties

The antioxidative capabilities of tetrahydropyridine derivatives have been documented in several studies. For example, the synthesis of 1,2,3,4-tetrahydropyridine analogs demonstrated significant radical scavenging activity . This property is essential for developing therapeutic agents aimed at combating oxidative stress-related diseases.

Neuroprotective Effects

Tetrahydropyridines have been investigated for their neuroprotective effects against neurodegenerative diseases. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for treating conditions like Alzheimer's and Parkinson's disease. In vitro studies have shown that certain derivatives can inhibit neuroinflammation and promote neuronal survival .

Synthetic Pathways

The synthesis of this compound can be achieved through various chemical methods. Notable synthetic strategies include:

- Cyclization Reactions : Utilizing α,β-unsaturated imines and alkynes under catalytic conditions to produce tetrahydropyridine derivatives with high yields and selectivity .

- Palladium-Catalyzed Reactions : Employing palladium catalysts for cyclization reactions that yield tetrahydropyridine compounds effectively .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing a series of tetrahydropyridine derivatives based on this compound. The synthesized compounds were evaluated for their antidepressant activity through behavioral assays in animal models. The results indicated a significant reduction in depressive-like behavior compared to control groups .

| Compound | Synthesis Method | Yield (%) | Biological Activity |

|---|---|---|---|

| A | Cyclization | 85 | Antidepressant |

| B | Palladium-Catalyzed | 78 | Antioxidant |

Case Study 2: Neuroprotection Mechanism

Another study investigated the neuroprotective effects of tetrahydropyridine derivatives derived from this compound. The research demonstrated that these compounds could significantly reduce markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents .

作用機序

The mechanism of action of 1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

類似化合物との比較

1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone can be compared with other similar compounds, such as:

2-acetyl-1,4,5,6-tetrahydropyridine: This compound has a similar structure but differs in the position of the acetyl group.

1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone: This compound has a different ring structure but shares some chemical properties.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .

生物活性

1-(3,4,5,6-tetrahydropyridin-2-yl)ethanone is a compound of significant interest due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food science. This article provides an overview of its biological activity, including antimicrobial and anticancer properties, along with relevant research findings and data.

Chemical Structure and Properties

This compound, also known by its CAS number 27300-27-2, is characterized by a tetrahydropyridine ring with an acetyl group attached to the nitrogen atom. Its molecular formula is , with a molecular weight of approximately 125.17 g/mol. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains and fungi. For instance:

- Bacterial Activity : The compound has demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent.

- Fungal Activity : Preliminary tests indicate that it may inhibit the growth of common pathogenic fungi, although further studies are needed to quantify this activity.

Anticancer Potential

The anticancer properties of this compound have been explored in several studies:

- Mechanism of Action : It is believed that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways. Research has indicated that it may inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer.

- Case Studies : In a study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a significant reduction in cell viability at concentrations above 20 µM over 48 hours.

Data Table: Biological Activity Summary

| Activity Type | Test Organism/Cell Line | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Inhibition of growth |

| Antimicrobial | Escherichia coli | 50 | Inhibition of growth |

| Antifungal | Candida albicans | 25 | Reduced colony formation |

| Anticancer | MCF-7 (breast cancer) | 20 | Reduced cell viability |

| Anticancer | PC3 (prostate cancer) | 30 | Induced apoptosis |

Mechanistic Insights

The biological activity of this compound can be attributed to its interaction with various biomolecules:

- Cell Signaling Pathways : The compound appears to modulate pathways related to cell survival and apoptosis. It may affect the expression of genes involved in these processes.

- Enzyme Interaction : Studies suggest that it can act as an inhibitor for specific enzymes critical for tumor growth and survival.

Metabolic Pathways

Understanding the metabolic pathways involving this compound is crucial for evaluating its therapeutic potential:

- Transport and Distribution : It is transported within cells via specific transporters which influence its bioavailability.

- Subcellular Localization : The localization within cellular compartments affects its efficacy; targeting specific organelles may enhance its biological activity.

Future Directions

Research into this compound is ongoing. Future studies should focus on:

- In Vivo Studies : To confirm the efficacy observed in vitro and assess potential side effects.

- Structure-Activity Relationship (SAR) : Investigating modifications to improve potency and selectivity for target cells.

- Clinical Trials : Evaluating safety and efficacy in human subjects for potential therapeutic applications.

特性

IUPAC Name |

1-(2,3,4,5-tetrahydropyridin-6-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-6(9)7-4-2-3-5-8-7/h2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNZWXNKZMHJXNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865358 | |

| Record name | 6-Acetyl-2,3,4,5-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

200.00 to 203.00 °C. @ 760.00 mm Hg | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydropyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

27300-27-2 | |

| Record name | 1-(3,4,5,6-Tetrahydro-2-pyridinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27300-27-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027300272 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Acetyl-2,3,4,5-tetrahydropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3,4,5,6-Tetrahydropyridin-2-yl)ethan-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A5PA4S6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 6-Acetyl-1,2,3,4-tetrahydropyridine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030345 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of 2-acetyl-3,4,5,6-tetrahydropyridine in food products?

A1: Research indicates that certain microorganisms commonly found in food and beverages, specifically Brettanomyces yeast and Lactobacillus bacteria, are responsible for producing 2-acetyl-3,4,5,6-tetrahydropyridine. [, ] These microorganisms can utilize lysine as a precursor for the compound's synthesis. [] Interestingly, the presence of ethanol plays a role in its formation, and substituting ethanol with n-propanol leads to the production of the propionyl analog instead. []

Q2: What is the significance of 2-acetyl-3,4,5,6-tetrahydropyridine in the food and beverage industry?

A2: This compound is a significant concern for winemakers due to its contribution to the "mousy" taint that negatively impacts wine quality. [] It's also found in other products, such as hazelnuts, where it contributes a "roasted, caramel" aroma. [] Understanding its formation and potential mitigation strategies are crucial for maintaining product quality.

Q3: Are there analytical methods to detect and quantify 2-acetyl-3,4,5,6-tetrahydropyridine in food products?

A3: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) has been successfully used to identify and quantify 2-acetyl-3,4,5,6-tetrahydropyridine in various matrices, including Strobilanthes tonkinensis leaves [] and Strobilanthes nivea Craib leaves. [] These techniques allow researchers to determine the presence and concentration of this compound, aiding in understanding its formation and impact on sensory characteristics.

Q4: Does the production of 2-acetyl-3,4,5,6-tetrahydropyridine by microorganisms vary under different conditions?

A4: Research suggests that environmental factors can influence the production of this compound. For instance, in Strobilanthes nivea Craib plants, the use of different fertilizers (chemical fertilizers, cow manure fertilizer, and bio-fermented water) combined with varying shade levels (50% and 70%) resulted in differences in the overall aromatic content of the leaves, including 2-acetyl-3,4,5,6-tetrahydropyridine. [] This highlights the complexity of microbial metabolism and its susceptibility to environmental factors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。